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Compound of Interest |

Tert-butyl 1,8-

Compound Name: diazaspiro[5.5]undecane-1-
carboxylate

CAS No.: 960294-18-2

Cat. No.: B1326471

Get Quote

\ J

For researchers, scientists, and professionals in drug development, understanding the three-
dimensional structure of molecules is paramount for designing effective therapeutics. This
guide delves into the structural analysis of Tert-butyl 1,8-diazaspiro[5.5]Jundecane-1-
carboxylate and its derivatives, providing a comparative overview based on available data.
While experimental X-ray crystallographic data for the titular compound remains elusive in the
public domain, this report offers a comprehensive comparison of computationally predicted
properties for its isomers and presents experimental data for a related spirocyclic system to
illuminate the analytical techniques.

Comparative Analysis of Computationally Predicted
Properties

In the absence of experimental crystal structures for Tert-butyl 1,8-diazaspiro[5.5]Jundecane-
1-carboxylate and its isomers, a comparison of their computationally predicted

© 2026 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1326471#bc-rfq
https://www.benchchem.com/product/b1326471/docs?utm_src=pdf-body#navigating-the-structural-landscape-of-diazaspiro-5-5-undecane-derivatives-a-comparative-guide
https://www.benchchem.com/product/b1326471/docs?utm_src=pdf-body#navigating-the-structural-landscape-of-diazaspiro-5-5-undecane-derivatives-a-comparative-guide
https://www.benchchem.com/product/b1326471/docs?utm_src=pdf-body#navigating-the-structural-landscape-of-diazaspiro-5-5-undecane-derivatives-a-comparative-guide
https://www.benchchem.com/product/b1326471/docs?utm_src=pdf-body#navigating-the-structural-landscape-of-diazaspiro-5-5-undecane-derivatives-a-comparative-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1326471?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

physicochemical properties can offer initial insights into their relative characteristics. These
predictions, sourced from publicly available chemical databases, are valuable for preliminary
assessments in drug discovery pipelines.

Tert-butyl 1,8- Tert-butyl 2,9- Tert-butyl 3,9-
diazaspiro[5.5]und diazaspiro[5.5]und diazaspiro[5.5]und
Property
ecane-1- ecane-9- ecane-3-
carboxylate carboxylate carboxylate
Molecular Formula C14H26N202 C14H26N202 C14H26N202
Molecular Weight 254.37 g/mol 254.37 g/mol 254.37 g/mol
Topological Polar
POl 32.55 A2 41.57 A2 41.57 A2
Surface Area (TPSA)
Predicted LogP 2.50 2.39 2.39
Hydrogen Bond Donor
1 1 1
Count
Hydrogen Bond
yered 3 3 3
Acceptor Count
Rotatable Bond Count 1 1 1

Data sourced from publicly available chemical databases. These values are computationally
predicted and have not been experimentally verified.

lllustrative X-ray Crystallography of a Related Spiro
Compound

To provide a tangible example of the insights gained from X-ray crystallography, we present the
experimental data for a related spirocyclic compound, 3,9-Di-tert-butyl-2,4,8,10-
tetraoxaspiro[5.5]undecane. This data showcases the precise structural information that can be
obtained through single-crystal X-ray diffraction.
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Crystallographic Parameter

3,9-Di-tert-butyl-2,4,8,10-
tetraoxaspiro[5.5]Jundecane

Crystal System

Monoclinic

Space Group

C2/c

Unit Cell Dimensions

a=26.726(4) A

b =5.7894(8) A

c =11.2635(15) A

a=90°

B = 113.846(4)°

y = 90°
Volume 1594.0(4) A3
z 4

This detailed structural information is critical for understanding molecular packing,

intermolecular interactions, and the precise conformation of the molecule in the solid state.

Experimental Protocols

General Protocol for Single-Crystal X-ray Diffraction

The following outlines a typical procedure for the structural determination of a crystalline

compound:

o Crystal Growth: Suitable single crystals of the target compound are grown. Common

methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated

solution.

o Crystal Mounting: A high-quality single crystal is selected under a microscope and mounted

on a goniometer head.

o Data Collection: The crystal is placed in an X-ray diffractometer. X-rays are directed at the

crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically
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collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

» Structure Solution and Refinement: The collected diffraction data is used to solve the crystal
structure, which involves determining the positions of the atoms in the unit cell. The initial
model is then refined to improve the fit between the calculated and observed diffraction data.

o Data Analysis and Visualization: The final refined structure provides precise information on
bond lengths, bond angles, torsion angles, and intermolecular interactions. This data is often
visualized using specialized software.

Visualizing the Research Workflow

The process of characterizing a novel compound from synthesis to structural analysis can be
visualized as a logical workflow.
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General Workflow for Synthesis and Structural Analysis
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» To cite this document: BenchChem. [Navigating the Structural Landscape of
Diazaspiro[5.5]undecane Derivatives: A Comparative Guide]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1326471/docs#navigating-the-
structural-landscape-of-diazaspiro-5-5-undecane-derivatives-a-comparative-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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